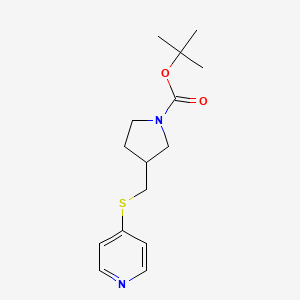
tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate
Overview
Description
Scientific Research Applications
Enantioselective Synthesis
A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which may include tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate, involves a nitrile anion cyclization strategy. This method achieved a high overall yield and can be applied to electronically neutral and rich substituted phenyl substrates, demonstrating its versatility in synthesizing various chiral pyrrolidine derivatives (Chung et al., 2005).
Coupling Reactions
Palladium-catalyzed coupling reactions of tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various substituted arylboronic acids have been explored, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This highlights the compound's potential as a precursor in organic synthesis (Wustrow & Wise, 1991).
Structural Analysis
X-ray diffraction studies have been conducted on similar compounds, such as Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, to elucidate their crystal structures. These studies provide valuable insights into the molecular geometry and potential interactions of this compound (Naveen et al., 2007).
Intramolecular Cyclization
Intramolecular 1, 3-dipolar cycloaddition reactions have been utilized in the synthesis of pyrrolidine derivatives, demonstrating another approach for the formation of cyclic compounds, possibly including this compound (Konda et al., 1999).
Metabolism Studies
Although related to drug metabolism, the study of tert-butyl group oxidation in similar compounds can provide insights into the potential metabolic pathways of this compound (Prakash et al., 2008).
Fluoronaphthyridines as Antibacterial Agents
While not directly related to this compound, the study of fluoronaphthyridines, which contain tert-butyl and pyrrolidine moieties, can offer indirect insights into the biological applications of similar compounds (Bouzard et al., 1992).
Properties
IUPAC Name |
tert-butyl 3-(pyridin-4-ylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-12(10-17)11-20-13-4-7-16-8-5-13/h4-5,7-8,12H,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGIOWKCSNULBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


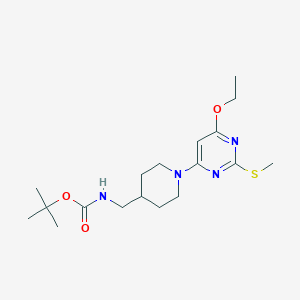
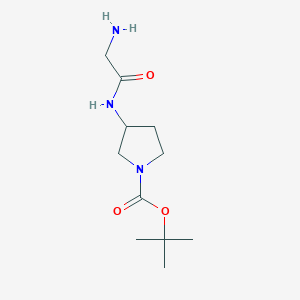
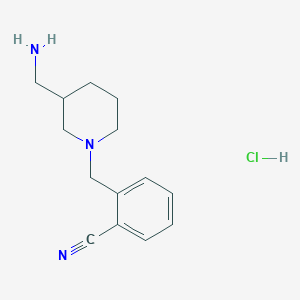
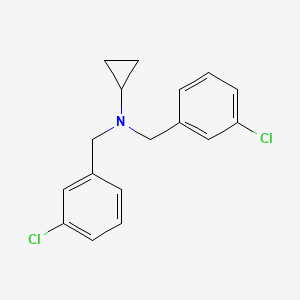

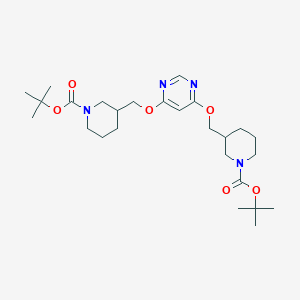

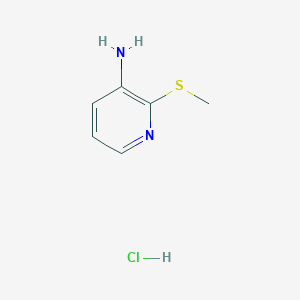

![N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3099440.png)

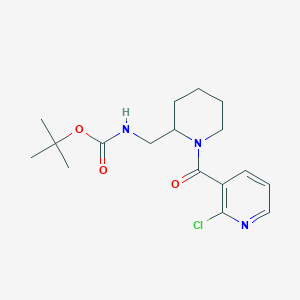

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3099464.png)
